Isobutylmagnesium Bromide

Catalog No.
S1899620
CAS No.
926-62-5
M.F
C4H9BrMg
M. Wt
161.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutylmagnesium Bromide

CAS Number

926-62-5

Product Name

Isobutylmagnesium Bromide

IUPAC Name

magnesium;2-methanidylpropane;bromide

Molecular Formula

C4H9BrMg

Molecular Weight

161.32 g/mol

InChI

InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

DQDWATOXYCARFV-UHFFFAOYSA-M

SMILES

CC(C)[CH2-].[Mg+2].[Br-]

Canonical SMILES

CC(C)[CH2-].[Mg+2].[Br-]

Grignard Reagent

Isobutylmagnesium bromide is a type of Grignard reagent. Grignard reagents are organometallic compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen (like chlorine, bromine, or iodine). They are named after Victor Grignard, who discovered their reactivity in 1900. Grignard reaction:

Grignard reagents are powerful nucleophiles due to the negative charge on the carbon atom bonded to the magnesium. This negative charge allows them to react with various electrophiles (compounds attracted to electrons) to form new carbon-carbon bonds.

Applications in Organic Synthesis

Isobutylmagnesium bromide is used in a variety of organic synthesis reactions, including:

  • Alkylation: iBuMgBr can react with carbonyl compounds (compounds containing a carbon-oxygen double bond) to form alcohols. This reaction is useful for creating new carbon-carbon bonds and introducing functional groups into organic molecules. Alkylation reaction:
  • Hydrocarbon synthesis: iBuMgBr can be used to prepare alkenes (compounds containing carbon-carbon double bonds) and alkynes (compounds containing carbon-carbon triple bonds).
  • Polymer synthesis: iBuMgBr can be used as a catalyst in the synthesis of some polymers.

Isobutylmagnesium bromide is represented by the chemical formula C4H9MgBr\text{C}_4\text{H}_9\text{MgBr}. It consists of an isobutyl group (C4H9\text{C}_4\text{H}_9) bonded to magnesium bromide. This compound is typically formed by the reaction of isobutyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions to prevent moisture interference.

  • Flammability: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas.
  • Skin and Eye Corrosivity: Causes severe skin burns and eye damage.
  • Toxicity: Harmful if swallowed and may cause respiratory irritation.

Safety Precautions:

  • Always handle i-BuMgBr under a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a chemical splash shield.
  • Work with anhydrous solvents and avoid any contact with water.
  • Store the reagent in a sealed container under an inert atmosphere.

Isobutylmagnesium bromide acts primarily as a nucleophile. Its reactions include:

  • Addition to Carbonyl Compounds: When reacted with aldehydes and ketones, it forms alcohols. For example:
    • Reaction with formaldehyde yields a primary alcohol.
    • Reaction with acetone yields a tertiary alcohol.
  • Reactions with Esters: It can react with esters to produce tertiary alcohols, where two alkyl groups are derived from the Grignard reagent.
  • Reactions with Carbon Dioxide: It can also react with carbon dioxide to form carboxylic acids after hydrolysis.

The general mechanism involves the nucleophilic attack of the carbon atom bonded to magnesium on the electrophilic carbon of the carbonyl group, leading to the formation of an alkoxide intermediate, which is then protonated to yield the corresponding alcohol .

The synthesis of isobutylmagnesium bromide typically involves:

  • Preparation from Isobutyl Bromide:
    • Isobutyl bromide is reacted with magnesium turnings in dry ether or THF.
    • The reaction proceeds under inert atmosphere conditions (usually nitrogen or argon) to prevent moisture interference.
  • Alternative Methods:
    • Reductive Transmetalation: This method involves using organozinc compounds that react with magnesium to form Grignard reagents.
    • Halogen-Magnesium Exchange: Involves transferring magnesium from a preformed Grignard reagent to an organic halide .

Isobutylmagnesium bromide is widely used in organic synthesis for:

  • Synthesis of Alcohols: Particularly secondary and tertiary alcohols from aldehydes and ketones.
  • Formation of Carbon-Carbon Bonds: Essential for constructing complex organic molecules.
  • Synthesis of Pharmaceuticals: Used as an intermediate in the production of various drugs.

Its versatility makes it a valuable reagent in synthetic organic chemistry .

Isobutylmagnesium bromide belongs to a broader class of Grignard reagents. Here are some similar compounds along with their unique characteristics:

CompoundFormulaUnique Features
Methylmagnesium BromideC1H3MgBr\text{C}_1\text{H}_3\text{MgBr}Smallest Grignard reagent; reacts vigorously with carbonyls.
Ethylmagnesium BromideC2H5MgBr\text{C}_2\text{H}_5\text{MgBr}Commonly used for synthesizing secondary alcohols.
Propylmagnesium BromideC3H7MgBr\text{C}_3\text{H}_7\text{MgBr}Similar reactivity; slightly larger alkyl group.
Phenylmagnesium BromideC6H5MgBr\text{C}_6\text{H}_5\text{MgBr}Reacts with carbonyls but also engages in coupling reactions.

Uniqueness of Isobutylmagnesium Bromide

Isobutylmagnesium bromide stands out due to its branched structure, which allows for steric hindrance during reactions, making it particularly useful for synthesizing tertiary alcohols from less sterically hindered ketones or aldehydes. Its unique structure also influences its reactivity profile compared to linear alkyl Grignard reagents .

Traditional Grignard Synthesis Protocols

Magnesium-Halogen Exchange Mechanisms

The synthesis of isobutylmagnesium bromide follows the fundamental Grignard reaction mechanism, involving the direct insertion of magnesium metal into the carbon-halogen bond of 1-bromo-2-methylpropane [1] [2]. The reaction proceeds according to the general equation:

(CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr

This transformation occurs through a complex surface-mediated mechanism on the magnesium metal surface [3]. The magnesium metal must first be activated to remove the naturally occurring oxide layer that inhibits the reaction [4] [5]. The most effective activation method involves the addition of a small iodine crystal, which facilitates oxide layer removal through the formation of magnesium iodide [6] [4]. The iodine activation mechanism proceeds via the reaction: 2I₂ + 2Mg → 2MgI₂, followed by the subsequent reaction of the freshly exposed magnesium surface with the organic halide [5].

The reaction mechanism involves several discrete steps occurring at the magnesium surface. Initially, the organic halide coordinates to the magnesium surface, followed by electron transfer from the metal to the halide, resulting in the formation of an organomagnesium species [3]. This process is highly dependent on the surface area and reactivity of the magnesium metal, which explains the necessity for activation procedures [4].

The Schlenk equilibrium plays a crucial role in determining the actual composition of the Grignard solution [7] [8]. This equilibrium, represented by the equation 2 RMgX ⇌ MgX₂ + MgR₂, results in a dynamic mixture of species in ethereal solutions [9] [10]. For isobutylmagnesium bromide, this equilibrium affects both the reactivity and stability of the reagent, with the position influenced by solvent choice, temperature, and concentration [11] [12].

Research has demonstrated that the possibility of rearrangement during isobutylmagnesium bromide formation has been thoroughly investigated [2]. Studies using 1-bromo-2-methylpropane containing less than 0.5% of the tertiary bromide showed that no detectable amounts of tert-butyl alcohol were formed when the Grignard solution was oxidized and hydrolyzed, confirming the structural integrity of the isobutyl group during the reaction [2].

Solvent Systems and Reaction Optimization

The choice of solvent system is critical for successful isobutylmagnesium bromide synthesis, with diethyl ether and tetrahydrofuran representing the most commonly employed ethereal solvents [9] [13]. Each solvent system offers distinct advantages and limitations that must be considered for optimal reaction conditions.

Diethyl ether serves as the traditional solvent for Grignard synthesis, offering several advantageous properties [9] [14]. The lower boiling point of diethyl ether (34.6°C) facilitates easier removal and purification procedures [13]. However, the relatively weak coordinating ability of diethyl ether requires more stringent activation procedures and may result in longer initiation periods [15] [16]. The reaction typically requires careful temperature control, with initial cooling to 0°C followed by controlled warming to maintain the reaction without excessive exotherm [1] [17].

Tetrahydrofuran provides superior coordinating ability compared to diethyl ether, resulting in more stable Grignard complexes and easier reaction initiation [15] [13]. The higher boiling point of tetrahydrofuran (66°C) allows for higher reaction temperatures when necessary to overcome challenging initiations [15]. The enhanced Lewis basicity of tetrahydrofuran, with an enthalpy of formation for boron trifluoride adducts of 90.4 kJ/mol compared to 78.8 kJ/mol for diethyl ether, results in stronger magnesium coordination [18].

The reaction optimization process involves careful control of multiple parameters including temperature, concentration, and addition rates [19] [20]. Temperature control is particularly critical during the addition phase, as the highly exothermic nature of the Grignard formation can lead to thermal runaway if not properly managed [21]. Research has shown that decreasing the dosing rate from 2.0 to 0.5 g·min⁻¹ can reduce the risk level of Grignard synthesis from class 3 to class 1 [21].

A typical optimized procedure involves the use of 292 mg of magnesium (12 mmol) with a small iodine crystal in dry diethyl ether [1]. A solution of isobutyl bromide (0.87 mL, 8 mmol) in 6 mL of diethyl ether is slowly added, with the reaction mixture maintained at room temperature for 30 minutes followed by reflux for 15 minutes [1]. This protocol achieves yields approaching 99% while maintaining safe operating conditions [1].

Industrial-Scale Production Techniques

Purification and Quality Control Standards

Industrial purification of isobutylmagnesium bromide requires specialized techniques adapted for large-scale operations while maintaining product quality and purity [14] [31]. The purification process must address the removal of unreacted magnesium, magnesium salts, and organic impurities while preserving the integrity of the Grignard reagent [32] [33].

The primary purification method involves filtration systems designed to remove unreacted magnesium turnings and any solid impurities [14] [32]. Industrial filtration systems typically employ inert atmosphere filtration using specialized filter media that can operate under nitrogen or argon atmosphere [25]. The filtration process must be conducted with minimal exposure to air or moisture to prevent decomposition of the product [16] [14].

Quality control standards for industrial production require comprehensive analytical testing using multiple complementary techniques [31] [34]. Titration methods using diphenylacetic acid as an indicator provide quantitative determination of active Grignard concentration [35]. This method involves adding the Grignard solution dropwise to a solution of diphenylacetic acid in tetrahydrofuran until a light blue color appears, with molarity calculated based on the volume of Grignard solution consumed [35].

Nuclear magnetic resonance spectroscopy serves as a critical structural confirmation technique for organometallic quality control [36] [34]. The technique provides definitive identification of the isobutylmagnesium bromide structure and can detect impurities or rearrangement products [37]. Industrial facilities typically employ automated nuclear magnetic resonance systems with specialized sample handling to maintain inert atmosphere conditions during analysis [38].

Gas chromatography-inductively coupled plasma mass spectrometry provides sophisticated analytical capability for organometallic compound analysis [39]. This technique offers ultra-trace level detection capabilities suitable for impurity analysis and can provide both qualitative and quantitative information about product composition [39]. The method is particularly valuable for detecting trace levels of unwanted organometallic species that might affect product performance [39].

Iodometric titration methods provide an alternative approach for determining total reducing capacity of the Grignard solution [35]. This technique involves adding the Grignard reagent to a solution of iodine in lithium chloride and tetrahydrofuran until the iodine color disappears, providing a measure of the total organometallic content [35].

Purity specifications for industrial isobutylmagnesium bromide typically require not less than 98% purity [40] [41]. The product must meet stringent specifications for water content, typically less than 50 parts per million, and metal impurities must be controlled to ensure consistent performance in downstream applications [31] [42]. Certificates of analysis must document actual concentrations rather than nominal values, providing traceability and quality assurance [31] [42].

Storage and handling protocols for purified product require specialized containers and atmosphere control [25] [27]. Industrial storage systems typically employ high-density polyethylene containers with nitrogen headspace and tamper-evident sealing [31]. The containers must be pre-cleaned and dried to eliminate any moisture or contaminants that could compromise product stability [42].

Data Tables

Table 1: Solvent Systems for Isobutylmagnesium Bromide Synthesis [9] [15] [13]

Solvent SystemBoiling Point (°C)Coordinating AbilityReaction InitiationSchlenk Equilibrium PositionIndustrial Preference
Diethyl Ether34.6ModerateRequires activationFavors RMgXTraditional
Tetrahydrofuran (THF)66StrongEasier initiationFavors RMgXModern
Mixed Ether-THFVariableVariableOptimizedAdjustableProcess-dependent

Table 2: Magnesium Activation Methods for Grignard Formation [6] [4] [5]

Activation MethodMechanismTypical AmountEffectivenessIndustrial Applicability
Iodine AdditionOxide layer removalSmall crystalHighExcellent
Mechanical CrushingSurface exposureIn situModerateLimited
Acid TreatmentSurface cleaning1-2% HClHighGood
SonicationPhysical activationUltrasonic bathModerateLimited

Table 3: Industrial Safety Protocols for Large-Scale Grignard Production [25] [26] [27]

Safety AspectRequirementsMonitoring SystemsCritical Parameters
Personal Protective EquipmentFire-retardant suits, breathing apparatusContinuous PPE inspectionFull body protection
Atmosphere ControlNitrogen blanketing, oxygen <2%O2 analyzers, pressure monitorsInert atmosphere maintenance
Temperature ControlPrecise thermal managementTemperature alarms, cooling systemsExotherm control
Emergency SystemsFire suppression, emergency shutdownAutomated safety interlocksRapid response capability

Table 4: Quality Control Standards and Analytical Methods [31] [34] [35]

Analysis MethodParameter MeasuredTypical RangeFrequencyAcceptance Criteria
Titration (Diphenylacetic acid)Active Grignard concentration1.5-2.5 MEach batch±5% of target
Nuclear Magnetic ResonanceStructural confirmationChemical shift confirmationRepresentative samplesCorrect spectrum
Gas ChromatographyPurity assessment>98% purityQuality releaseNLT 98%
Iodometric TitrationTotal reducing capacity95-105% of theoreticalProcess control98-102%

Table 5: Temperature Optimization for Synthesis Stages [1] [21]

Synthesis StageTemperature Range (°C)Critical ConsiderationsTypical DurationMonitoring Requirements
Magnesium Activation25-40Oxide layer removal30-60 minutesVisual confirmation
Initiation Phase0-25Controlled exotherm15-30 minutesTemperature control
Addition Phase0-35Heat management2-4 hoursAddition rate control
Completion Phase20-40Equilibrium establishment1-2 hoursCompletion testing

Hydrogen Bond Acceptor Count

2

Exact Mass

159.97380 g/mol

Monoisotopic Mass

159.97380 g/mol

Heavy Atom Count

6

Dates

Modify: 2023-08-16

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